molecular formula C5H11N3O3 B12648006 N-(3-Methoxypropyl)-N-nitrosourea CAS No. 13406-04-7

N-(3-Methoxypropyl)-N-nitrosourea

Cat. No.: B12648006
CAS No.: 13406-04-7
M. Wt: 161.16 g/mol
InChI Key: VBZJJBOIJBOSGY-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-N-nitrosourea is an organic compound that belongs to the class of nitrosoureas These compounds are known for their use in chemotherapy due to their ability to alkylate DNA, leading to cell death

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-N-nitrosourea typically involves the reaction of 3-methoxypropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosourea compound. The general reaction scheme is as follows:

    Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to generate nitrous acid.

    Reaction with 3-Methoxypropylamine: The nitrous acid is then reacted with 3-methoxypropylamine to form this compound.

The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-Methoxypropyl)-N-nitrosourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its ability to induce DNA damage.

    Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-N-nitrosourea involves the alkylation of DNA. The compound transfers its nitroso group to DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell death, making it a potential candidate for use in chemotherapy. The molecular targets include DNA bases, and the pathways involved are related to DNA repair and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosourea: A parent compound with similar DNA-alkylating properties.

    N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used in chemotherapy for its ability to cross-link DNA.

    N-(2-Hydroxyethyl)-N-nitrosourea: Another nitrosourea derivative with distinct chemical properties.

Uniqueness

N-(3-Methoxypropyl)-N-nitrosourea is unique due to its 3-methoxypropyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity and interactions with biological molecules, making it a compound of interest for further research.

Properties

CAS No.

13406-04-7

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

1-(3-methoxypropyl)-1-nitrosourea

InChI

InChI=1S/C5H11N3O3/c1-11-4-2-3-8(7-10)5(6)9/h2-4H2,1H3,(H2,6,9)

InChI Key

VBZJJBOIJBOSGY-UHFFFAOYSA-N

Canonical SMILES

COCCCN(C(=O)N)N=O

Origin of Product

United States

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